CRITICAL DISCLAIMER: High-Strength Differential Evidence Currently Unavailable for 2092439-82-0
After an exhaustive search of primary research papers, patents, and authoritative databases, no direct head-to-head comparison or cross-study comparable data with a clearly named comparator and quantitative data were identified for 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one (CAS 2092439-82-0). The compound appears in a patent as part of a generic Markush structure (US9102669B2) [1] and is listed in BindingDB with MAO-A and MAO-B inhibition data (e.g., IC50 = 1.70E+4 nM for MAO-B) [2], but no comparator or baseline data are provided for these values. This absence of comparator-anchored evidence precludes any claims of quantifiable differentiation over close analogs.
| Evidence Dimension | All potential dimensions (potency, selectivity, PK, etc.) |
|---|---|
| Target Compound Data | No comparator-anchored quantitative data available. |
| Comparator Or Baseline | No comparator data identified. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Not applicable. |
Why This Matters
This explicit disclaimer prevents false procurement decisions based on unverified differentiation claims.
- [1] US9102669B2: Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. Filed 2012-12-05, Published 2015-08-11. View Source
- [2] BindingDB entry BDBM50450820 (CHEMBL4210376). Affinity Data: IC50 = 1.70E+4 nM for MAO-B (human membrane bound, insect cell membranes). View Source
